ETHYL alpha-BROMODIETHYLACETATE

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ETHYL alpha-BROMODIETHYLACETATE is used as an alkyl halide initiator in controlled/living radical polymerization of styrene and methyl methacrylate .

Synthesis Analysis

A high selectivity synthetic method for alpha-bromo ethyl acetate has been disclosed. The method involves reacting acetic acid and bromine as raw materials and red phosphorus as a catalyst at a temperature of 50-200 DEG C to generate alpha-bromo acetate acylbromide, and then adding acid binding agent and ethanol to react for 2-5 at normal temperature to obtain the alpha-bromo ethyl acetate .Molecular Structure Analysis

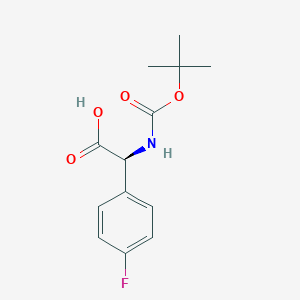

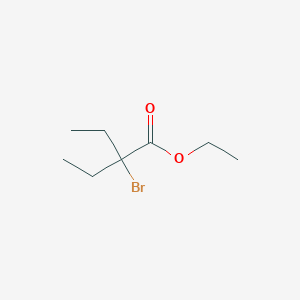

The molecular formula of ETHYL alpha-BROMODIETHYLACETATE is C10H11BrO2. It has a molecular weight of 243.10. The density of this compound is 1.389 g/mL at 25 °C (lit.) .Chemical Reactions Analysis

ETHYL alpha-BROMODIETHYLACETATE is involved in various chemical reactions. For instance, it is used in the synthesis of α-ethoxycarbonyl-N,α-diphenylnitrone . It also undergoes Suzuki type cross-coupling reactions with arylboronic acids .Physical And Chemical Properties Analysis

ETHYL alpha-BROMODIETHYLACETATE has a density of 1.389 g/mL at 25 °C (lit.). It has a boiling point of 89-92 °C0.9 mm Hg (lit.) .科学的研究の応用

Synthesis and Organic Chemistry

Ethyl α-bromodiethylacetate serves as a versatile reagent in organic synthesis, enabling the preparation of various complex molecules through innovative reactions. Its application extends from the synthesis of unsymmetrical α,α-diarylacetates, involving mild Lewis acid catalyzed reactions, to the construction of polysubstituted pyroglutamate carbon skeletons with three contiguous asymmetric centers in a single step. These methodologies have broadened the scope of synthetic organic chemistry, facilitating the creation of molecules with potential pharmacological activities and materials science applications (Jadhav & Singh, 2016), (Sun et al., 2003).

Catalysis and Chemical Transformations

The compound has found utility in catalysis, exemplified by its use in copper-catalyzed N-formylation of amines. This reaction demonstrates the compound's role in introducing formyl groups into amines, a fundamental step in synthesizing N-formamides, which are crucial intermediates in pharmaceutical manufacturing and materials science (Li et al., 2018). Additionally, ethyl α-bromodiethylacetate has been employed in visible light-mediated organocatalytic activation, showcasing its potential in photoredox catalysis for forming C-C bonds and synthesizing bisindolyl and bisanilinoyl acetate derivatives (Jadhav, Bakshi, & Singh, 2015).

Educational Impact

Beyond its applications in research and industry, ethyl α-bromodiethylacetate also plays a role in educational settings. It serves as a case study in chemistry education, promoting an understanding of chemical reactions and synthesis through hands-on experiments and discussions. This approach enhances students' grasp of organic chemistry principles and their applications in real-world scenarios (Han Li-rong, 2010).

Safety And Hazards

ETHYL alpha-BROMODIETHYLACETATE is considered hazardous. It is classified as a flammable liquid and vapor. It can cause serious eye irritation and may cause drowsiness or dizziness. It is also a specific target organ toxicant after single exposure, with the central nervous system being the target organ .

将来の方向性

While specific future directions for ETHYL alpha-BROMODIETHYLACETATE are not mentioned in the retrieved documents, there is a general trend towards developing controlled drug delivery systems. These systems aim to extend, confine, and target the drug in the diseased tissue with a protected interaction .

特性

IUPAC Name |

ethyl 2-bromo-2-ethylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO2/c1-4-8(9,5-2)7(10)11-6-3/h4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIFZOOLBLJRSBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C(=O)OCC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80285419 |

Source

|

| Record name | ETHYL alpha-BROMODIETHYLACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ETHYL alpha-BROMODIETHYLACETATE | |

CAS RN |

6937-28-6 |

Source

|

| Record name | 6937-28-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41719 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ETHYL alpha-BROMODIETHYLACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。